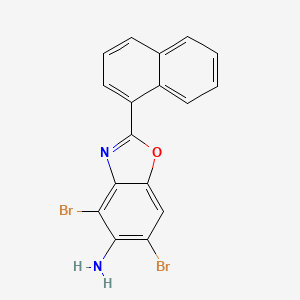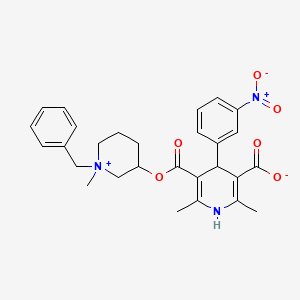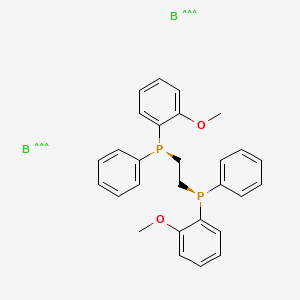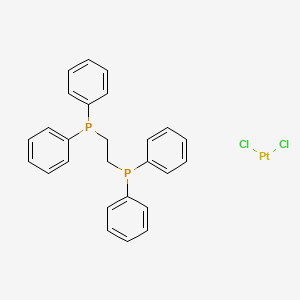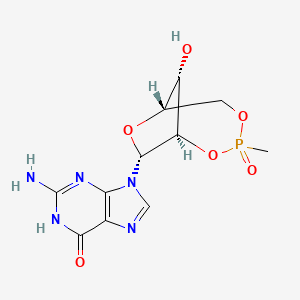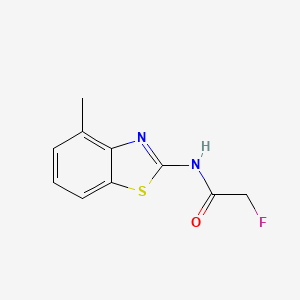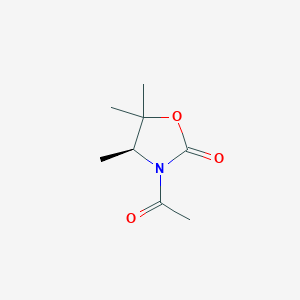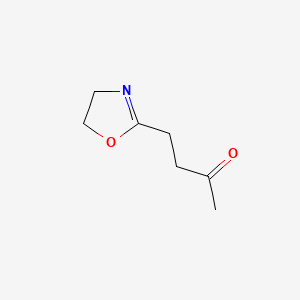
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a butanone group attached to the oxazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent, which facilitates the cyclodehydration of β-hydroxy amides to form oxazolines. The reaction is carried out at room temperature, and the oxazolines can be further oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. The cyclodehydration and subsequent oxidation steps can be optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in nucleophilic substitution reactions, where the oxazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Nucleophilic reagents such as amines can be used in substitution reactions under mild conditions.
Major Products Formed
Scientific Research Applications
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one is unique due to its specific structure, which combines the oxazole ring with a butanone group. This combination imparts distinct chemical properties, making it suitable for various applications in synthesis and research .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)butan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-6(9)2-3-7-8-4-5-10-7/h2-5H2,1H3 |
InChI Key |
IXKLPIIKURUNNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=NCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


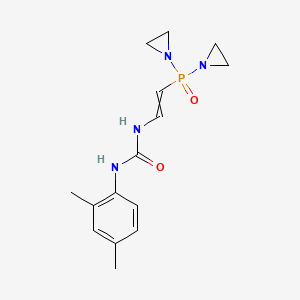
![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
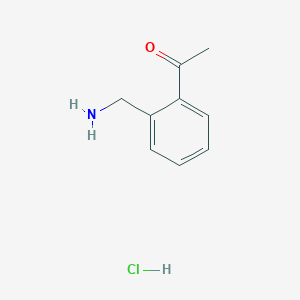
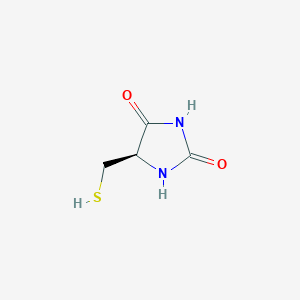
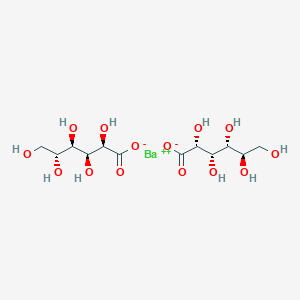
![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
